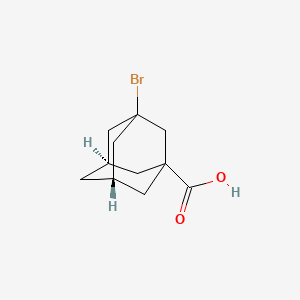
4-Hydroxy Coumarin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Coumarin-d4 is a deuterated derivative of 4-Hydroxy Coumarin, a coumarin derivative with a hydroxyl group at the 4-position. This compound is significant in various fields due to its unique properties and applications. It is often used as a reference standard in analytical chemistry and has various biological and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Coumarin-d4 typically involves the deuteration of 4-Hydroxy Coumarin. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and specialized deuterated reagents. The production is carried out under controlled conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy Coumarin-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have diverse applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Coumarin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of coumarin derivatives.
Biology: It serves as a tool in studying metabolic pathways and enzyme interactions.
Medicine: It is used in the development of anticoagulant drugs and other therapeutic agents.
Industry: It is employed in the synthesis of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
The primary mechanism of action of 4-Hydroxy Coumarin-d4 involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, which is essential for the synthesis of clotting factors. By inhibiting this enzyme, this compound effectively reduces the levels of active vitamin K, leading to anticoagulant effects .
Vergleich Mit ähnlichen Verbindungen
Warfarin: A widely used anticoagulant with a similar mechanism of action.
Dicoumarol: A natural anticoagulant derived from coumarin.
4-Methylumbelliferone: A coumarin derivative used in various biochemical assays
Uniqueness: 4-Hydroxy Coumarin-d4 is unique due to its deuterated nature, which makes it particularly useful as a reference standard in analytical applications. Its deuterium atoms provide distinct spectral properties that aid in precise quantification and identification .
Eigenschaften
CAS-Nummer |
106754-18-1 |
|---|---|
Molekularformel |
C9H6O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
5,6,7,8-tetradeuterio-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H/i1D,2D,3D,4D |
InChI-Schlüssel |
VXIXUWQIVKSKSA-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CC(=O)O2)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)

![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)
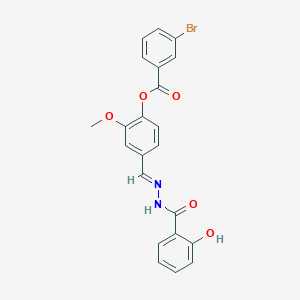
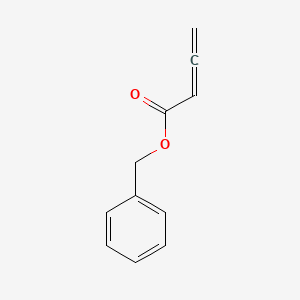
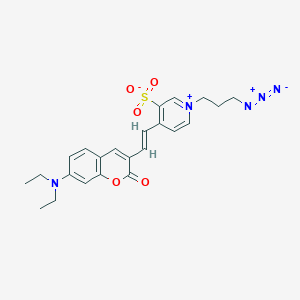
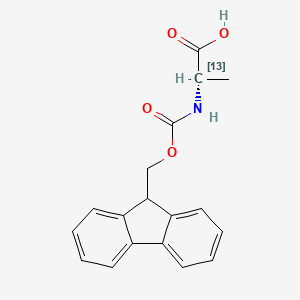

![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)


![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
